5-nitro-2-(pyridin-3-ylmethyl)isoindole-1,3-dione
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Overview
Description
5-nitro-2-(pyridin-3-ylmethyl)isoindole-1,3-dione is a heterocyclic compound that belongs to the class of isoindoline-1,3-diones. These compounds are characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3. The presence of a nitro group and a pyridin-3-ylmethyl substituent makes this compound particularly interesting for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-2-(pyridin-3-ylmethyl)isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . This reaction is often carried out under solventless conditions to adhere to green chemistry principles . The reaction conditions usually involve simple heating, which facilitates the formation of the isoindoline-1,3-dione scaffold .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and solventless reactions are likely to be employed to ensure sustainability and environmental friendliness .
Chemical Reactions Analysis
Types of Reactions
5-nitro-2-(pyridin-3-ylmethyl)isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly involving the nitro group.
Substitution: The aromatic ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of an amino derivative.
Substitution: Introduction of various substituents on the aromatic ring.
Scientific Research Applications
5-nitro-2-(pyridin-3-ylmethyl)isoindole-1,3-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-nitro-2-(pyridin-3-ylmethyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the dopamine receptor D3, suggesting its potential use as an antipsychotic agent . Additionally, it inhibits β-amyloid protein aggregation, indicating its potential in treating Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
- 2-butyl-5-nitro-isoindole-1,3-dione
- 5-nitro-2-phenyl-isoindole-1,3-dione
- 2-methyl-5-nitroisoindoline-1,3-dione
Uniqueness
5-nitro-2-(pyridin-3-ylmethyl)isoindole-1,3-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to interact with dopamine receptors and inhibit β-amyloid aggregation sets it apart from other similar compounds .
Properties
IUPAC Name |
5-nitro-2-(pyridin-3-ylmethyl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O4/c18-13-11-4-3-10(17(20)21)6-12(11)14(19)16(13)8-9-2-1-5-15-7-9/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUNFWFOWZDLPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47201212 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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